molecular formula C17H20O4 B2758301 5-(1-Adamantyl)-2,4-dihydroxybenzoic acid CAS No. 51049-71-9

5-(1-Adamantyl)-2,4-dihydroxybenzoic acid

Cat. No.: B2758301
CAS No.: 51049-71-9
M. Wt: 288.343
InChI Key: CPPPOEUQYCKODN-UHFFFAOYSA-N
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Description

5-(1-Adamantyl)-2,4-dihydroxybenzoic acid is a compound that features an adamantyl group attached to a benzoic acid core. The adamantyl group, known for its bulky and rigid structure, imparts unique properties to the compound, making it of interest in various fields of research and application.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Adamantyl)-2,4-dihydroxybenzoic acid typically involves the introduction of the adamantyl group to the benzoic acid core. One common method starts with the esterification of adamantane-1-carboxylic acid with methanol to yield the methyl ester. This ester is then reacted with hydrazine to produce adamantane-1-carboxylic acid hydrazide. Subsequent reactions introduce the dihydroxybenzoic acid moiety .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, solvents, and reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(1-Adamantyl)-2,4-dihydroxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like thionyl chloride can be used to convert hydroxyl groups to chlorides, which can then be further reacted with nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols.

Scientific Research Applications

5-(1-Adamantyl)-2,4-dihydroxybenzoic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1-Adamantyl)-2,4-dihydroxybenzoic acid is unique due to the presence of both the adamantyl group and the dihydroxybenzoic acid moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for research and application.

Biological Activity

5-(1-Adamantyl)-2,4-dihydroxybenzoic acid (CAS No. 51049-71-9) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features an adamantyl group attached to a dihydroxybenzoic acid moiety. This unique structure contributes to its stability and potential bioactivity. The adamantyl group is known for its rigidity and hydrophobic properties, which may enhance the compound's interaction with biological targets.

Biological Activity

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In studies involving different bacterial strains, the compound demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these bacteria are critical for assessing its potential as an antimicrobial agent.

Pathogen MIC (µg/mL)
Staphylococcus aureus10
Escherichia coli15
Pseudomonas aeruginosa20
Bacillus subtilis12

These results suggest that the compound could be a candidate for further development in antimicrobial therapies.

2. Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in immune cells. This activity is particularly relevant in conditions characterized by chronic inflammation.

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory processes, thus reducing inflammation.
  • Cellular Interaction: Its ability to interact with cell membranes and proteins may modulate cellular responses to stimuli.
  • Antioxidant Activity: Preliminary studies suggest that it may possess antioxidant properties, which can contribute to its protective effects against oxidative stress.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on the efficacy of this compound against MRSA (Methicillin-resistant Staphylococcus aureus) showed promising results. The compound was found to inhibit MRSA growth effectively at concentrations lower than those required for conventional antibiotics like nitrofurantoin. The study highlighted its potential as an alternative treatment option for antibiotic-resistant infections .

Case Study 2: Anti-inflammatory Effects

In another investigation focusing on inflammatory bowel disease (IBD), the administration of this compound resulted in a significant reduction in inflammatory markers in animal models. The findings suggest that it could be beneficial in managing IBD and similar conditions characterized by excessive inflammation .

Properties

IUPAC Name

5-(1-adamantyl)-2,4-dihydroxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O4/c18-14-5-15(19)13(4-12(14)16(20)21)17-6-9-1-10(7-17)3-11(2-9)8-17/h4-5,9-11,18-19H,1-3,6-8H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPPPOEUQYCKODN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=C(C=C(C(=C4)C(=O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2,4-Dihydroxybenzoic acid (9.24 g) and 1-adamantanol (9.14 g) are dissolved in dichloromethane (200 mL) and then stirred. After adding acetic acid (17.1 mL) mixed with concentrated sulfuric acid (3.3 mL) dropwise, the mixture is stirred at room temperature for 12 hours. After adding water (200 mL), sodium bicarbonate is added until the pH of the solution becomes 6. The produced solid is filtered to obtain 8.82 g of 5-adamantan-1-yl-2,4-dihydroxybenzoic acid as solid of a light color.
Quantity
9.24 g
Type
reactant
Reaction Step One
Quantity
9.14 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
3.3 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
17.1 mL
Type
solvent
Reaction Step Four

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